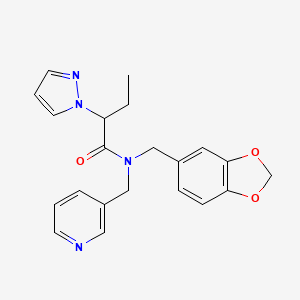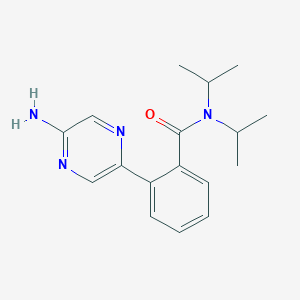![molecular formula C16H17N3O2 B5687434 2,3-dimethyl-7-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-1H-indole](/img/structure/B5687434.png)
2,3-dimethyl-7-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-dimethyl-7-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-1H-indole, commonly known as THIQ, is a synthetic compound that belongs to the class of indole derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
科学研究应用
THIQ has been used extensively in scientific research, particularly in the field of neuroscience. It has been shown to bind selectively to the delta opioid receptor (DOR), which is involved in the modulation of pain, mood, and addiction. THIQ has been used as a tool to study the role of DOR in various physiological and pathological processes, such as neuropathic pain, depression, and drug addiction. THIQ has also been used to investigate the interaction between DOR and other receptors, such as the mu opioid receptor and the serotonin receptor.
作用机制
THIQ acts as a selective agonist of DOR, which means that it binds to and activates this receptor. Activation of DOR leads to the inhibition of the release of neurotransmitters such as substance P and glutamate, which are involved in pain signaling. THIQ also activates the G protein-coupled inwardly rectifying potassium (GIRK) channels, which leads to hyperpolarization of the neuron and a decrease in neuronal excitability. This mechanism of action accounts for the analgesic and anti-addictive effects of THIQ.
Biochemical and Physiological Effects:
THIQ has been shown to have potent analgesic effects in various animal models of pain, including neuropathic pain and inflammatory pain. THIQ has also been shown to reduce the rewarding effects of drugs of abuse, such as cocaine and opioids, in animal models of addiction. THIQ has been shown to have antidepressant-like effects in animal models of depression. THIQ has also been shown to have anti-inflammatory effects, which may contribute to its analgesic effects.
实验室实验的优点和局限性
THIQ is a useful tool for studying the role of DOR in various physiological and pathological processes. Its selective binding to DOR allows for the investigation of the specific effects of this receptor without interfering with other receptors. However, THIQ has some limitations for lab experiments. Its complex synthesis method and high cost may limit its availability for some researchers. Additionally, THIQ has a short half-life, which may require frequent administration in some experiments.
未来方向
There are several future directions for the study of THIQ. One direction is to investigate the role of DOR in other physiological and pathological processes, such as anxiety, stress, and memory. Another direction is to develop more selective and potent agonists of DOR that may have improved therapeutic potential. Additionally, the development of imaging techniques that allow for the visualization of DOR in vivo may facilitate the study of this receptor in living organisms.
合成方法
THIQ can be synthesized through a multi-step process involving the reaction of 2,3-dimethylindole with various reagents such as ethyl chloroformate, hydrazine, and tetrahydrofuran. The final product is obtained through purification and isolation steps, such as column chromatography and recrystallization. The synthesis of THIQ is a complex process that requires expertise in organic chemistry.
属性
IUPAC Name |
5-(2,3-dimethyl-1H-indol-7-yl)-3-(oxolan-3-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-9-10(2)17-14-12(9)4-3-5-13(14)16-18-15(19-21-16)11-6-7-20-8-11/h3-5,11,17H,6-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFKZBUXSMUMUDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=CC=C2C3=NC(=NO3)C4CCOC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dimethyl-7-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-1H-indole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![{2-[4-(6-isopropyl-4-pyrimidinyl)-2-morpholinyl]ethyl}amine dihydrochloride](/img/structure/B5687373.png)
![N-(4-ethoxyphenyl)-2-[(3-methylbenzyl)thio]acetamide](/img/structure/B5687386.png)

![[(3R*,4R*)-1-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-4-(4-morpholinylmethyl)-3-pyrrolidinyl]methanol](/img/structure/B5687402.png)


![2-(2-isopropyl-1H-imidazol-1-yl)-N-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]methyl}propanamide](/img/structure/B5687419.png)

![N-({1-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]piperidin-3-yl}methyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5687441.png)
![(3S*,4R*)-1-{[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}-4-isopropyl-N,N-dimethyl-3-pyrrolidinamine](/img/structure/B5687442.png)
![1-cyclohexyl-3-cyclopropyl-5-[2-(3,4,5-trimethyl-1H-pyrazol-1-yl)ethyl]-1H-1,2,4-triazole](/img/structure/B5687447.png)
![N-(3,4-dimethylphenyl)-2-[2-(3-methoxypropyl)-3-oxo-2,8-diazaspiro[4.5]dec-8-yl]acetamide](/img/structure/B5687454.png)